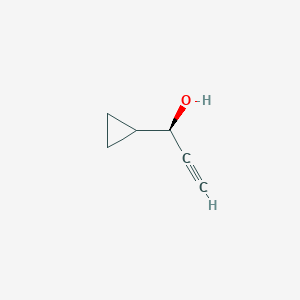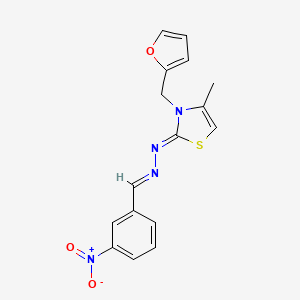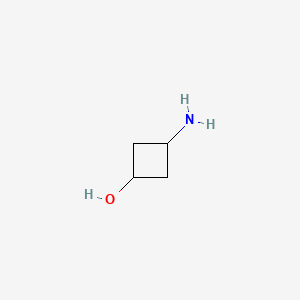
3-fluoro-4-methoxy-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds like 3-fluoro-4-methoxy-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide often involves multi-step chemical reactions, starting from simpler molecules. For instance, fluorinated benzamide derivatives have been synthesized starting from basic aromatic acids and halides through a series of steps involving nucleophilic substitution reactions, amidation, and sometimes, catalytic hydrogenation for introducing specific functional groups (Mukherjee, 1991).
Molecular Structure Analysis
The molecular structure of compounds similar to 3-fluoro-4-methoxy-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide has been determined through various spectroscopic techniques, including NMR, IR, MS, and sometimes X-ray crystallography. These techniques provide detailed information about the molecular conformation, functional groups, and overall geometry of the compound. For example, X-ray crystallography has been used to elucidate the crystal structure of related fluorinated benzamides, revealing how intramolecular and intermolecular hydrogen bonding influences molecular packing and stability (Deng et al., 2013).
Aplicaciones Científicas De Investigación
Fluorinated Heterocyclic Compounds Synthesis
The development of fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones showcases the utility of fluorinated building blocks in creating compounds with potential applications in medicinal chemistry and material science. The use of fluorinated acrylic building blocks, similar to the core structure of the chemical , enables the efficacious synthesis of these compounds, highlighting the role of fluorine in modulating the properties of organic molecules (G. Shi, Qian Wang, M. Schlosser, 1996).
Neurological Disease Imaging
Research involving the synthesis of selective serotonin 1A molecular imaging probes, such as 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, illustrates the application of fluorinated compounds in positron emission tomography (PET) imaging for diagnosing and studying the progression of neurological diseases like Alzheimer's disease. These studies provide insights into the receptor densities in living brains, offering potential pathways for therapeutic intervention and diagnosis (V. Kepe et al., 2006).
Fluorescence-Based Biological Probes
The synthesis and study of benzamides having pyridine, pyridazine, pyrazine, and pyrimidine rings, which are converted into difluoroboronated complexes emitting blue fluorescence, demonstrate the application of fluorinated benzamide derivatives in creating fluorescent probes. These probes, due to their intense luminescence properties, find applications in biological imaging and the development of organic materials (M. Yamaji et al., 2017).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-fluoro-4-methoxy-N-[oxan-4-yl(pyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3/c1-24-17-5-4-14(11-16(17)20)19(23)22-18(13-6-9-25-10-7-13)15-3-2-8-21-12-15/h2-5,8,11-13,18H,6-7,9-10H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQYAHVVGMJYFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(C2CCOCC2)C3=CN=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-4-methoxy-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-{[2-(4-tert-butylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate](/img/structure/B2495568.png)
![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2495569.png)
![ethyl 1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2495571.png)

![1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B2495575.png)
![3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2495577.png)
![2-[(4-tert-butylphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B2495579.png)

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide](/img/structure/B2495584.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-2-ylmethanone](/img/structure/B2495586.png)
![4-fluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2495587.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylthiophene-2-carboxamide](/img/structure/B2495590.png)
